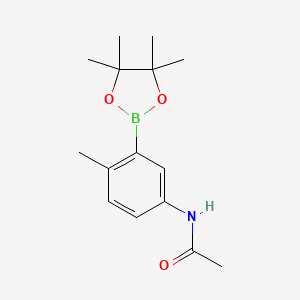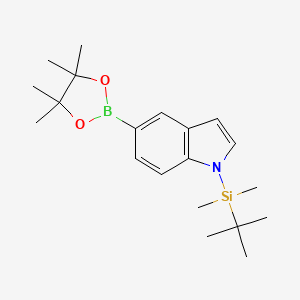
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine is an organoboron compound that features a pyridine ring substituted with a thioether group and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine typically involves the reaction of pyridine-2-thiol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.
Hydrolysis: The dioxaborolane group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Biaryl compounds.
Hydrolysis: Boronic acids.
科学的研究の応用
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable boron-containing compounds.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique properties.
Catalysis: Employed as a ligand or catalyst in various organic transformations.
作用機序
The mechanism of action of 2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine in chemical reactions typically involves the activation of the boron moiety. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. The thioether group can also participate in coordination with metal catalysts, enhancing the reactivity of the compound.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar cross-coupling reactions.
2-Thienylboronic acid: Another boron-containing compound with a thiophene ring, used in organic synthesis.
Phenylboronic acid: A widely used boronic acid in Suzuki-Miyaura reactions.
Uniqueness
2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine is unique due to the presence of both a pyridine ring and a thioether group, which can enhance its reactivity and coordination properties in various chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and catalysis.
特性
IUPAC Name |
2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-17-10-7-5-6-8-14-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQJBYRUPQITQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8258657.png)

